Bacmecillinam hydrochloride

Description

Evolution of Beta-Lactam Antibiotics and Amidino-Penicillins

The era of antibiotics began with Alexander Fleming's discovery of penicillin in 1928, the first identified beta-lactam antibiotic. wikipedia.orgsci-hub.se These compounds are characterized by a core beta-lactam ring structure, which is crucial for their antibacterial action. wikipedia.orgsci-hub.se The initial penicillins were primarily effective against Gram-positive bacteria. wikipedia.org The progression of antibiotic research led to the development of numerous derivatives to broaden the spectrum of activity and combat emerging resistance. researchgate.netnih.gov

A significant step in this evolution was the isolation of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of all penicillins. sci-hub.senih.gov This discovery paved the way for the creation of semisynthetic penicillins with modified side chains, leading to agents like aminopenicillins (e.g., ampicillin) with enhanced activity against Gram-negative bacteria. nih.govnih.gov

Amidino-penicillins represent a distinct subclass of beta-lactams. Unlike traditional penicillins which are 6-acylamino derivatives, amidino-penicillins are 6-β-amidinopenicillanic acids. oup.comasm.orgnih.gov This structural alteration results in a unique mechanism of action and a different antibacterial spectrum. oup.comnih.gov The first of this class, mecillinam (B1665348), was noted for its potent activity against a wide range of Gram-negative bacteria, a departure from the activity profile of earlier penicillins. oup.commcmaster.ca

Bacmecillinam (B1204032) Hydrochloride within the Prodrug Paradigm

The active antibiotic compound, mecillinam, suffers from poor gastrointestinal absorption, making it unsuitable for oral administration. wikipedia.orgnih.gov To overcome this limitation, researchers developed prodrugs—inactive or less active molecules that are converted into the active drug within the body. patsnap.comresearchgate.net This strategy involves chemically modifying the active drug to improve its pharmacokinetic properties, such as oral bioavailability. researchgate.net

Bacmecillinam is the orally active 1'-ethoxycarbonyloxyethyl ester of mecillinam. ncats.ioresearchgate.net After oral administration, bacmecillinam is absorbed and then rapidly hydrolyzed by esterase enzymes found in the blood, intestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam. patsnap.comncats.iofda.gov This conversion is essential for the drug's effectiveness when given orally. patsnap.com

Other ester prodrugs of mecillinam were also developed, most notably pivmecillinam (B1664848), the pivaloyloxymethyl ester. wikipedia.orgnih.govwikipedia.org Comparative pharmacokinetic studies have been conducted to assess the efficiency of these different prodrugs in delivering mecillinam into the bloodstream. Studies in healthy volunteers indicated that bacmecillinam had a higher bioavailability compared to pivmecillinam, showing a significantly higher peak plasma concentration of mecillinam and greater urinary recovery of the active drug. nih.gov

Table 1: Comparative Bioavailability of Mecillinam Prodrugs

| Prodrug (400 mg dose) | Mean Peak Plasma Mecillinam Level (mg/l) | Area Under Curve (AUC) (mg·h·l⁻¹) | 12-hr Urinary Recovery of Mecillinam (%) |

|---|---|---|---|

| Bacmecillinam | 4.62 ± 1.41 | 7.74 ± 1.38 | 41% |

| Pivmecillinam | 2.38 ± 0.65 | 5.35 ± 0.93 | 30% |

Historical Perspectives on Mecillinam Discovery and Early Investigations

Mecillinam, originally codenamed FL 1060, was developed by the Danish pharmaceutical company Leo Pharmaceutical Products (now LEO Pharma). wikipedia.orgtoku-e.com Its discovery was first reported in the scientific literature in 1972 by Lund and Tybring. oup.comwikipedia.orgtoku-e.com This new 6β-amidinopenicillanic acid derivative was remarkable for its properties, which differed substantially from conventional penicillins like benzylpenicillin and ampicillin (B1664943). oup.comasm.org

The most striking feature of mecillinam was its antibacterial spectrum. It demonstrated high activity against many Gram-negative bacteria, including Escherichia coli, Klebsiella species, and Salmonella typhimurium, while being relatively ineffective against Gram-positive species. sci-hub.seoup.commcmaster.ca This was a reversal of the typical activity profile for beta-lactam antibiotics of that era. oup.com

Early investigations also revealed a unique morphological effect on bacteria. Unlike other penicillins that typically cause filamentation or rapid lysis, mecillinam exposure converted rod-shaped Gram-negative bacteria into large, osmotically stable spherical cells at low concentrations. oup.comoup.comasm.org This distinct mode of action suggested that it interacted with a different target within the bacterial cell wall synthesis machinery compared to other penicillins. oup.comasm.org

Significance of Cell Wall Synthesis Inhibition in Antibacterial Discovery

The bacterial cell wall is an essential structure, primarily composed of peptidoglycan, that protects the bacterial cell from osmotic rupture and maintains its shape. nih.govlibretexts.org Its absence in eukaryotic cells makes it an ideal target for selective antibacterial therapy. mhmedical.com The beta-lactam antibiotics, as a class, exert their bactericidal effect by interfering with the synthesis of this peptidoglycan layer. wikipedia.orgnih.govlibretexts.org

They achieve this by inhibiting enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly, specifically the cross-linking of peptide chains. wikipedia.orgpatsnap.com By covalently binding to the active site of these PBPs, beta-lactams block their function, leading to a weakened cell wall and eventual cell lysis. patsnap.comnih.gov

The discovery that different beta-lactams have varying affinities for different PBPs was a major advancement. wikipedia.org Most penicillins and cephalosporins primarily target PBP1 and PBP3, which are involved in cell elongation and septum formation, respectively. oup.com Mecillinam's unique activity stems from its high and specific affinity for PBP2, a protein involved in maintaining the rod shape of bacilli. oup.commcmaster.cawikipedia.orgpatsnap.com This specific targeting of PBP2 explains the characteristic conversion of bacteria into spherical forms and distinguishes mecillinam's mechanism from that of other beta-lactams. oup.comoup.com This focused action on a different essential protein underscored the potential for developing novel antibiotics by targeting various components of the cell wall synthesis pathway.

Table 2: Penicillin-Binding Protein (PBP) Targets of Beta-Lactams

| PBP | Primary Function | Primary Beta-Lactam Inhibitors |

|---|---|---|

| PBP1a/1b | Cell elongation | Classical Penicillins, Cephalosporins |

| PBP2 | Cell shape maintenance | Mecillinam |

| PBP3 | Septum formation (cell division) | Classical Penicillins, Cephalosporins |

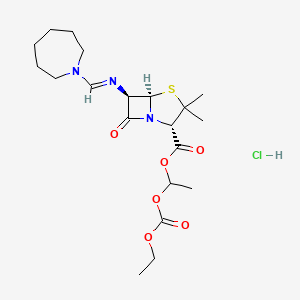

Structure

3D Structure of Parent

Properties

CAS No. |

76996-24-2 |

|---|---|

Molecular Formula |

C20H32ClN3O6S |

Molecular Weight |

478 g/mol |

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H31N3O6S.ClH/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22;/h12-15,17H,5-11H2,1-4H3;1H/t13?,14-,15+,17-;/m1./s1 |

InChI Key |

IOONVTSSPKMENS-IQGVPFJLSA-N |

SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C.Cl |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C.Cl |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C.Cl |

Related CAS |

50846-45-2 (Parent) |

Synonyms |

acmecillinam bacmecillinam hydrochloride |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Bacmecillinam Hydrochloride

Total Synthesis Routes for Bacmecillinam (B1204032) Hydrochloride

The total synthesis of Bacmecillinam hydrochloride is a multi-step process that begins with the readily available 6-aminopenicillanic acid (6-APA), which serves as a foundational building block for many semi-synthetic penicillins. researchgate.net The synthesis primarily involves two key transformations: the formation of the amidine side chain to produce the active drug, mecillinam (B1665348), and the subsequent esterification to yield the prodrug, bacmecillinam.

The initial step involves the modification of the amino group at the C-6 position of the 6-APA core. This is typically achieved by reacting 6-APA with a suitable reagent to introduce the hexahydro-1H-azepin-1-ylmethyleneamino side chain. This transformation results in the formation of mecillinam.

Once mecillinam is synthesized, the next crucial step is the esterification of the carboxylic acid group at the C-3 position. For bacmecillinam, this involves the formation of a 1'-ethoxycarbonyloxyethyl ester. This is generally accomplished by reacting mecillinam with 1-chloroethyl ethyl carbonate in the presence of a suitable base. The final step involves the conversion of the resulting bacmecillinam base into its hydrochloride salt to improve its stability and solubility.

A general synthetic scheme is outlined below:

Step 1: Side Chain Formation: Reaction of 6-aminopenicillanic acid (6-APA) with a reagent to form the 6-β-(hexahydro-1H-azepin-1-ylmethyleneamino) side chain, yielding mecillinam.

Step 2: Esterification: Reaction of mecillinam with 1-chloroethyl ethyl carbonate to form the 1'-ethoxycarbonyloxyethyl ester, bacmecillinam.

Step 3: Salt Formation: Treatment of bacmecillinam with hydrochloric acid to produce this compound.

Stereochemical Aspects of Bacmecillinam Synthesis

The stereochemistry of Bacmecillinam is complex, with multiple chiral centers that are crucial for its biological function. The core penicillin structure, a fused β-lactam and thiazolidine (B150603) ring system, possesses a specific stereoconfiguration that is retained from the starting material, 6-aminopenicillanic acid. researchgate.net

The key stereochemical features of this compound include:

The Penam (B1241934) Core: The hydrogens at C-5 and C-6 are in a cis configuration, which is characteristic of most penicillins. nih.gov The stereochemistry at C-2, C-5, and C-6 of the 2,2-dimethylpenam-3-carboxylate nucleus is fundamental to the molecule's three-dimensional shape.

The Ester Side Chain: The ester side chain at the C-3 position introduces an additional chiral center at the 1'-position of the ethyl group. The synthesis of bacmecillinam results in a mixture of diastereomers due to this new stereocenter. ncats.io The biological activity and pharmacokinetic properties of these diastereomers can differ.

The control of stereochemistry during the synthesis is paramount. The stereochemistry of the penam core is preserved from the naturally derived 6-APA. However, the esterification step typically produces a diastereomeric mixture. ncats.io Techniques such as diastereoselective synthesis or chromatographic separation can be employed to isolate specific stereoisomers for further study, although for many applications, the diastereomeric mixture is used. nih.govnih.gov

Esterification Methodologies for Prodrug Formation

Bacmecillinam is a prodrug of mecillinam, meaning it is an inactive precursor that is converted into the active form in the body. ncats.io This is achieved through esterification of the carboxylic acid group of mecillinam, which enhances its oral absorption. researchgate.net The ester is designed to be cleaved by esterases in the body to release the active mecillinam. tbzmed.ac.ir

The specific ester in bacmecillinam is a 1'-ethoxycarbonyloxyethyl ester. ncats.io This type of double ester (a carbonate and a carboxylate ester) is a common strategy for creating prodrugs of carboxylic acid-containing drugs.

The synthesis of this ester linkage typically involves the reaction of the carboxylate salt of mecillinam with a reactive haloalkyl carbonate, such as 1-chloroethyl ethyl carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion attacks the electrophilic carbon of the 1-chloroethyl ethyl carbonate, displacing the chloride ion.

Table 1: Common Ester Prodrug Strategies for Penicillins

| Ester Type | Example Prodrug | Parent Drug | Rationale |

|---|---|---|---|

| Pivaloyloxymethyl (POM) | Pivampicillin (B1678493), Pivmecillinam (B1664848) | Ampicillin (B1664943), Mecillinam | Increased lipophilicity and oral absorption. taylorandfrancis.com |

| 1'-Ethoxycarbonyloxyethyl | Bacampicillin (B1208201), Bacmecillinam | Ampicillin, Mecillinam | Enhanced oral bioavailability. taylorandfrancis.com |

| Cilexetil | - | - | Used for other drug classes to improve absorption. tbzmed.ac.ir |

Optimization of Synthetic Pathways for Research-Scale Production

The transition of a synthetic route from a small, laboratory scale to a larger, research-scale production requires careful optimization of each step to ensure efficiency, safety, and cost-effectiveness. asischem.comotavachemicals.com For the synthesis of this compound, several aspects can be optimized.

Key areas for optimization include:

Reagent and Solvent Selection: Replacing expensive or hazardous reagents and solvents with more economical and safer alternatives is a primary goal. asischem.com For instance, the choice of base and solvent in the esterification step can significantly impact yield and purity.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and concentration can lead to higher yields, reduced side product formation, and easier purification. mdpi.com

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is crucial for obtaining the final product with high purity. For research-scale, this may involve moving from column chromatography to crystallization where possible.

The goal of such optimization is to develop a robust and reproducible process that can consistently deliver the target compound in the desired quantity and quality for further research and development. asischem.comotavachemicals.com

Chemical Modifications and Derivatization Approaches

Chemical modification of the bacmecillinam structure can be undertaken to explore structure-activity relationships (SAR) and potentially develop new derivatives with improved properties. nih.govnih.gov The penicillin scaffold offers several positions for chemical derivatization.

Potential sites for modification include:

The Amidine Side Chain: Altering the N-alkyl groups of the hexahydroazepine ring can influence the molecule's interaction with its biological target, penicillin-binding protein 2 (PBP2). doctorlib.org

The C-6 Position: While bacmecillinam has a 6-β-amidine side chain, modifications at this position are a common strategy in penicillin chemistry to alter antibacterial spectrum and β-lactamase stability. nih.gov

The C-3 Carboxylate Ester: The ester group can be varied to modulate the prodrug's pharmacokinetic properties, such as its rate of hydrolysis and oral bioavailability. taylorandfrancis.com

The Penam Core: Modifications to the core bicyclic system, while synthetically challenging, can lead to entirely new classes of β-lactam antibiotics. nih.gov

Derivatization studies are essential for understanding the molecular determinants of antibacterial activity and for the rational design of new therapeutic agents. nih.govtandfonline.comresearchgate.net

Table 2: Examples of Penicillin Derivatization Strategies

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| C-6 Acylamino Side Chain | Variation of the acyl group | Altered antibacterial spectrum and potency. nih.gov |

| C-3 Carboxylic Acid | Esterification (Prodrugs) | Improved oral bioavailability. researchgate.net |

| C-3 Side Chain | Introduction of different thio-substituents | Modulation of activity against Gram-positive and Gram-negative bacteria. nih.gov |

Mechanisms of Antimicrobial Action: Molecular and Cellular Insights

Targeting Bacterial Peptidoglycan Biosynthesis

The fundamental mechanism of action for bacmecillinam (B1204032), through its active metabolite mecillinam (B1665348), is the inhibition of bacterial cell wall synthesis, a structure essential for maintaining cell integrity and shape. ontosight.aipatsnap.com This inhibitory action ultimately leads to cell lysis and death. ontosight.ai

Inhibition of Transpeptidation Reactions

The bacterial cell wall is composed of peptidoglycan, a polymer of sugars and amino acids that forms a protective mesh-like layer. patsnap.commdpi.com The final and crucial step in peptidoglycan synthesis is the cross-linking of adjacent peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). bmglabtech.commicrobiologyclass.net This transpeptidation reaction provides the structural rigidity of the cell wall. toku-e.com

Mecillinam, like other β-lactam antibiotics, acts by inhibiting these transpeptidation reactions. researchgate.netresearchgate.net Its β-lactam ring binds to and inactivates PBPs, preventing the formation of these essential cross-links. bmglabtech.comnih.gov This disruption weakens the cell wall, rendering the bacterium susceptible to osmotic pressure. patsnap.com

Disruption of Cell Wall Integrity and Osmotic Homeostasis

By preventing the proper cross-linking of the peptidoglycan layer, mecillinam compromises the structural integrity of the bacterial cell wall. ontosight.aitoku-e.com A weakened cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell. nih.govpatsnap.com This leads to a loss of osmotic homeostasis, causing the cell to take on a spherical shape and eventually rupture, a process known as lysis. patsnap.comdoctorlib.org The disruption of cell wall integrity is a direct consequence of the inhibition of peptidoglycan synthesis and is the ultimate cause of the bactericidal effect. nih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy and unique morphological effects of mecillinam are attributed to its specific interactions with Penicillin-Binding Proteins (PBPs). doctorlib.org PBPs are a group of enzymes involved in the final stages of peptidoglycan synthesis. patsnap.combmglabtech.com

Specificity for PBP2 in Gram-Negative Bacteria

Unlike many other β-lactam antibiotics that target multiple PBPs, mecillinam exhibits a high and specific affinity for PBP2 in Gram-negative bacteria, such as Escherichia coli. drugs.comdoctorlib.orgdrugbank.com This specificity is a defining characteristic of its mechanism of action. drugs.com While other β-lactams may preferentially bind to PBP1A, 1B, or 3, mecillinam's targeted action on PBP2 leads to a distinct cellular response. drugs.comdoctorlib.org PBP2 is known to be involved in the elongation of the bacterial cell wall. drugbank.com

A study on Salmonella typhimurium confirmed through antibiotic competition experiments that mecillinam preferentially binds to PBP2. nih.gov This selective binding is responsible for the characteristic morphological changes observed in bacteria exposed to the antibiotic, where they gradually assume a spherical shape before lysing. doctorlib.org

Molecular Basis of PBP Binding and Inactivation

The interaction between β-lactam antibiotics and PBPs involves the formation of a covalent acyl-enzyme complex. nih.gov The strained β-lactam ring of the antibiotic mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to fit into the active site of the PBP. nih.gov The active site serine residue of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent bond that effectively inactivates the enzyme. researchgate.net

The specificity of mecillinam for PBP2 is determined by the unique structural features of both the antibiotic and the binding site of the protein. The amidino group in mecillinam's side chain plays a crucial role in this specific recognition.

Lethal Malfunctioning of the Bacterial Cell Wall Synthesis Machinery

Recent research has revealed a more complex mechanism of action for β-lactam antibiotics than simple inhibition of PBPs. It is now understood that these antibiotics, including mecillinam, induce a toxic malfunctioning of the cell wall synthesis machinery. nih.govsciencedaily.com

Instead of just halting cell wall construction, the binding of mecillinam to PBP2 causes the cell to enter a futile and destructive cycle of synthesizing and immediately degrading new peptidoglycan strands. nih.govsciencedaily.com This process is energetically costly and depletes the cell of essential resources, contributing significantly to the antibiotic's lethal effect. nih.govsciencedaily.com This toxic malfunctioning amplifies the potency of the drug beyond simple enzyme inhibition. sciencedaily.com Studies have shown that blocking the transpeptidase activity of PBP2 causes the entire Rod system (a complex involved in cell elongation) to malfunction, which is a key contributor to mecillinam's toxicity. nih.gov

| Feature | Description |

| Primary Target | Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria drugs.comdoctorlib.orgdrugbank.com |

| Initial Action | Inhibition of the transpeptidation step in peptidoglycan synthesis researchgate.netresearchgate.net |

| Cellular Consequence | Disruption of cell wall integrity and loss of osmotic homeostasis ontosight.aitoku-e.compatsnap.com |

| Morphological Effect | Formation of spherical cells before lysis doctorlib.org |

| Advanced Mechanism | Induction of a futile cycle of cell wall synthesis and degradation nih.govsciencedaily.com |

Induction of Futile Cycles of Synthesis and Degradation

The bactericidal activity of mecillinam extends beyond the simple blockage of PBP2's enzymatic function. Instead, it triggers a toxic malfunctioning of the peptidoglycan synthesis machinery, resulting in an energy-draining "futile cycle" of synthesis and degradation. nih.govresearchgate.net Normally, the Rod system (elongasome) synthesizes new glycan strands and the transpeptidase activity of PBP2 crosslinks them into the existing peptidoglycan sacculus, ensuring the integrity of the cell wall during elongation. nih.gov

Mecillinam's inhibition of PBP2's transpeptidase activity uncouples this crucial cross-linking step from the synthesis (transglycosylation) step. researchgate.net The Rod system continues to produce new, nascent glycan strands, but they cannot be properly integrated into the cell wall. nih.gov These uncrosslinked glycans are recognized as defective and are rapidly broken down by lytic enzymes, such as the lytic transglycosylase Slt. nih.govfrontiersin.org

This continuous, unregulated process of synthesizing peptidoglycan precursors only to have them immediately degraded constitutes a futile cycle. nih.gov This cycle places a significant metabolic burden on the bacterial cell, leading to the depletion of energy reserves like ATP and essential precursors. mit.eduresearchgate.net The resulting energy drain and metabolic dysregulation are key contributors to the lethal effects of the antibiotic, ultimately leading to a halt in growth and cell lysis. mit.edu Research indicates that this induction of a futile cycle is not unique to mecillinam but may be a common mechanism of cell killing among various β-lactam antibiotics that target specific peptidoglycan synthase systems. nih.gov

Role of the Rod System in Mecillinam-Induced Toxicity

The primary target of mecillinam, PBP2, is a core component of a larger multiprotein complex known as the Rod system, or elongasome. asm.org This system is fundamental for maintaining the rod shape of bacteria by mediating the synthesis of the cell wall along the cylindrical part of the cell. In the presence of mecillinam, the entire Rod system is converted from an essential cellular machine into a toxic agent that actively contributes to cell death. nih.gov

The toxicity arises directly from the futile cycle induced by PBP2 inhibition. nih.gov Even with its PBP2 component inactivated, the rest of the Rod system machinery remains active, consuming cellular resources to build glycan strands that are destined for immediate destruction. nih.gov Therefore, the lethal action of mecillinam is not just a passive consequence of a blocked enzymatic step but an active process driven by the now-toxic function of the drug-targeted Rod complex. nih.gov

The central role of the Rod system in mecillinam's toxicity is underscored by the mechanisms bacteria evolve to resist the antibiotic. Many mecillinam-resistant mutants have mutations that lead to the inactivation of the Rod system itself. nih.gov However, since the Rod system is essential for the growth of wild-type cells, resistance via this pathway can only occur if the cell acquires additional mutations that render the system non-essential. nih.govacs.org A common compensatory mutation involves increasing the production of the cell division protein FtsZ, which allows the cell to survive without a functional Rod system. nih.govresearchgate.net This demonstrates that escaping mecillinam's toxicity requires dismantling the very machinery the antibiotic targets.

Data Tables

Table 1: Core Components of the E. coli Rod System (Elongasome)

| Component | Gene | Function/Role |

| MreB | mreB | Actin-like protein; forms filaments that provide a scaffold for the complex. asm.org |

| MreC | mreC | Periplasmic protein; helps organize the complex and connects it to the outer membrane. asm.org |

| MreD | mreD | Inner membrane protein; function is not fully understood but is essential for rod shape. asm.org |

| RodA | rodA | SEDS-family protein; acts as the primary peptidoglycan glycosyltransferase (synthase). nih.gov |

| PBP2 (Penicillin-Binding Protein 2) | mrdA (pbpA) | bPBP; performs the transpeptidase reaction to crosslink new peptidoglycan strands. nih.govtoku-e.com |

| RodZ | rodZ | Transmembrane protein; links MreB filaments to the cytoplasmic membrane. asm.org |

Preclinical Antimicrobial Profile of Bacmecillinam Hydrochloride

This compound is the orally administered ethoxycarbonyloxyethyl ester of mecillinam. ncats.io As a prodrug, it is not antimicrobially active itself but is rapidly absorbed and hydrolyzed in the body to release its active form, mecillinam. ncats.iokarger.com Consequently, the preclinical antimicrobial spectrum and efficacy data are based on the activity of mecillinam. Mecillinam is a unique beta-lactam antibiotic, specifically an amidinopenicillanic acid, that exhibits a targeted mechanism of action. ontosight.airesearchgate.net

Preclinical Antimicrobial Spectrum and Efficacy Studies

In Vivo Efficacy in Animal Models of Infection

Bacmecillinam hydrochloride, the orally administered prodrug of mecillinam, has demonstrated notable efficacy in various animal models of infection, particularly against Gram-negative bacteria. These in vivo studies are crucial for bridging the gap between in vitro activity and potential clinical effectiveness.

Mouse models are fundamental in the preclinical evaluation of antimicrobial agents due to their cost-effectiveness and the availability of standardized protocols. nih.gov Bacmecillinam and its active form, mecillinam, have been assessed in several such models.

Intraperitoneal Infection Models: These models, which simulate systemic infections or peritonitis, have been used to evaluate mecillinam's efficacy. Studies have shown that mecillinam can protect mice from lethal infections caused by Enterobacteriaceae. asm.org For instance, even strains of Escherichia coli that exhibit in vitro resistance to amdinocillin (mecillinam) were found to be susceptible in vivo in a mouse intraperitoneal infection model. asm.org More recent research has also utilized a mouse peritonitis/sepsis model to confirm the synergistic effect of mecillinam in combination with other agents against multi-drug-resistant pathogens. bohrium.com

Thigh Infection Models: The neutropenic thigh infection model is a standard for characterizing the in vivo activity of antibiotics. mdpi.com In this model, mecillinam has shown efficacy in reducing bacterial loads. Studies have demonstrated that all four tested random peptide mixtures (RPMs) exhibited good pharmacokinetic properties and were effective at reducing the bacterial burden in mouse models of acute pneumonia and soft tissue infection by A. baumannii. mdpi.com The efficacy of various dosing regimens of clarithromycin (B1669154) and erythromycin (B1671065) against Streptococcus pneumoniae strains was determined in vivo using a mouse thigh infection model, showing significant bacterial killing. nih.gov

Pneumonia Models: Murine pneumonia models are employed to assess the potential of antibiotics in treating respiratory tract infections. nih.govvivexia.fr While direct studies on bacmecillinam in pneumonia models are less frequently documented, the efficacy of its active form, mecillinam, is relevant. In preclinical neutropenic thigh or lung infection models, the addition of enmetazobactam (B1664276) restored the efficacy of cefepime (B1668827) against ESBL-producing Enterobacterales. vivexia.fr This suggests the potential for mecillinam in combination therapies for lung infections.

A study on an ascending urinary tract infection (UTI) mouse model using E. coli strains with varying susceptibility to mecillinam found a significant reduction in bacterial counts in the urine, bladder, and kidneys for a susceptible strain and a resistant strain. asm.org However, for a strain with intermediate resistance, a significant reduction was only observed in the kidneys. asm.org This highlights that in vitro resistance may not always predict in vivo failure for mecillinam. asm.org

Table 1: Efficacy of Mecillinam in Experimental Mouse Infection Models

| Infection Model | Pathogen | Key Findings | Citation |

|---|---|---|---|

| Intraperitoneal/Sepsis | Enterobacteriaceae, MDR E. coli & K. pneumoniae | Protective against lethal infections; synergistic effects confirmed in vivo. | asm.orgbohrium.com |

| Thigh Infection | A. baumannii, S. pneumoniae | Effective at reducing bacterial burden in soft tissue infections. | mdpi.comnih.gov |

| Pneumonia | ESBL-producing Enterobacterales | Restored efficacy of cefepime in a lung infection model when combined with enmetazobactam. | vivexia.fr |

Rabbit tissue cage models are valuable for studying the pharmacokinetics and efficacy of antibiotics in interstitial fluid, which can mimic infections in enclosed spaces like abscesses. nih.govresearchgate.net These models allow for the comparison of different drug formulations and provide insights into tissue penetration. nih.gov

While specific studies on bacmecillinam in this model are not prominent, research on ampicillin, a related beta-lactam, demonstrated that the tissue cage model is effective for comparing different pharmacological forms of a drug. nih.gov For instance, bacampicillin (B1208201), a prodrug of ampicillin, was compared to ampicillin after oral administration. nih.gov The rabbit model has also been used to develop models of ventilator-associated pneumonia, offering advantages over murine models due to the larger lung size. nih.govvivexia.fr This model has been successfully used to study severe skin infections and sinusitis caused by S. aureus. mdpi.com The principles of these models are applicable to understanding how mecillinam, after being converted from bacmecillinam, would distribute into and act within such tissue spaces.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of bacmecillinam, through its active form mecillinam, with other antibiotics, particularly beta-lactams, has been a subject of extensive research to enhance antimicrobial activity and overcome resistance.

In vitro studies have consistently demonstrated synergistic interactions when mecillinam is combined with other beta-lactam antibiotics. nih.gov

Synergy has been shown with a variety of beta-lactams, including:

Amoxicillin nih.gov

Carbenicillin nih.gov

Cephalothin nih.gov

Cefamandole nih.gov

Cefoxitin nih.gov

Ceftazidime nih.gov

This synergy is observed against a broad range of Enterobacteriaceae. nih.gov A key finding is that synergy is most pronounced against isolates that are resistant to mecillinam, where the addition of a second beta-lactam leads to significant inhibition and killing. asm.org For example, the combination of mecillinam and ampicillin, aztreonam, ceftazidime, or piperacillin resulted in longer post-antibiotic effects on E. coli than the sum of their individual effects. nih.gov More recently, a notable synergistic effect was found when combining mecillinam with ceftazidime/avibactam (B1665839) or avibactam alone against multi-drug-resistant carbapenemase-producing E. coli and K. pneumoniae. bohrium.commdpi.com However, synergy was generally not observed with aminoglycosides, chloramphenicol, tetracycline, or polymyxins. nih.gov

Table 2: In Vitro Synergistic Combinations with Mecillinam

| Combined Beta-Lactam | Target Organisms | Observed Effect | Citation |

|---|---|---|---|

| Ampicillin, Amoxicillin | Enterobacteriaceae | Synergy | nih.govnih.gov |

| Cephalosporins (e.g., Cephalothin, Cefoxitin) | Enterobacteriaceae | Synergy | nih.gov |

| Aztreonam, Piperacillin | Escherichia coli | Synergistic Post-Antibiotic Effect | nih.gov |

The primary mechanism underlying the synergy between mecillinam and other beta-lactams is the complementary binding to different Penicillin-Binding Proteins (PBPs) within the bacterial cell wall. nih.govnih.gov

Mecillinam's Target: Mecillinam has a very high and specific affinity for PBP2. nih.govwikipedia.org The inhibition of PBP2 is responsible for the formation of osmotically stable ovoid cells that lyse after a delay. asm.org

Other Beta-Lactams' Targets: Most other penicillins and cephalosporins (like ampicillin, aztreonam, and ceftazidime) bind preferentially to other PBPs, primarily PBP1A, PBP1B, and PBP3. nih.govnih.gov These PBPs are crucial for cell elongation and septum formation during division.

The simultaneous inhibition of PBP2 by mecillinam and other essential PBPs (like PBP3) by a partner beta-lactam leads to a more comprehensive and rapid disruption of cell wall synthesis. nih.govasm.org This dual-target attack results in rapid lysis and a potent bactericidal effect that is greater than either agent can achieve alone. nih.govnih.gov This mechanism can also circumvent resistance; for example, if a bacterium is resistant to a beta-lactam that targets PBP3, the addition of mecillinam can restore activity by targeting the unaffected PBP2. nih.gov It has been suggested that the inhibition of both PBPs 2 and 3 is a key factor in the synergistic lytic effect. nih.govasm.org

Mechanisms and Dynamics of Resistance to Mecillinam

Molecular Mechanisms of Intrinsic Resistance

Intrinsic resistance refers to the inherent insensitivity of a bacterium to an antibiotic. In Gram-negative bacteria, the outer membrane serves as a primary barrier, limiting the penetration of many antibiotics, including β-lactams. diva-portal.org For β-lactams like mecillinam (B1665348) to reach their periplasmic target (PBP2), they must traverse this membrane, often through porin channels. diva-portal.org Consequently, the low permeability of the outer membrane provides a baseline level of protection against the antibiotic. diva-portal.orgnih.gov

Furthermore, bacteria possess sophisticated stress response systems that can contribute to intrinsic resistance. The Rcs phosphorelay system, a cell envelope stress response, is activated by peptidoglycan stress and plays a role in intrinsic antibiotic resistance. asm.orgplos.org Induction of the stringent response, a global regulatory mechanism triggered by nutritional stress, is also a known factor in conferring mecillinam resistance. plos.orgasm.org These responses can help the cell adapt and survive the initial impact of the antibiotic, independent of acquired resistance mutations.

Acquired Resistance Mechanisms

Acquired resistance develops when a previously susceptible bacterium gains the ability to resist an antibiotic, typically through genetic mutation or the acquisition of resistance genes. While resistance to mecillinam is rare in clinical settings, laboratory studies show that bacteria can readily develop resistance through a multitude of pathways. diva-portal.orgnih.gov

Since mecillinam's primary target is PBP2, alterations in this protein are a direct mechanism of resistance. Mutations in the mrdA gene (also known as pbpA), which encodes PBP2, can reduce the binding affinity of mecillinam to its target, thereby rendering the drug ineffective. diva-portal.orgnih.govnih.gov Such mutations have been identified in laboratory-selected resistant mutants. asm.orgnih.gov In addition to modifications, overexpression of the antibiotic's target can also lead to resistance by essentially titrating out the drug molecules. diva-portal.org

Studies have also implicated alterations in other PBPs. For instance, in Proteus mirabilis, resistance to both imipenem (B608078) and mecillinam has been associated with a decrease in the amount of PBP 1A and a reduced affinity of PBP 2 for the antibiotics. scilit.com This suggests that changes in the PBP profile of a bacterium can contribute to mecillinam resistance. scilit.com

A predominant mechanism of mecillinam resistance found in clinical isolates of E. coli is the inactivation of the cysB gene. asm.orgnih.govresearchgate.net The cysB gene encodes a transcriptional regulator that controls the cysteine biosynthetic pathway. researchgate.netmdpi.com Its inactivation leads to a complex downstream cascade that confers resistance.

Research has shown that mutations in cysB trigger a significant gene regulatory response, altering the expression of approximately 450 genes. asm.orgscilifelab.seasm.org A key consequence of this response is the upregulation of PBP1B and its activating cofactor, LpoB. researchgate.netasm.orgasm.org The increased levels of the PBP1B-LpoB complex can apparently bypass the need for a functional PBP2, thereby rescuing the cell from the inhibitory effects of mecillinam. nih.govresearchgate.netasm.org Studies have demonstrated that the expression of PBP1B and LpoB is both necessary and sufficient to confer mecillinam resistance in cysB mutants. asm.orgscilifelab.seasm.org Interestingly, this resistance mechanism is dependent on the cellular environment; the presence of reducing agents or cysteine in the growth medium can revert cysB mutants to a susceptible phenotype. diva-portal.orgmdpi.comasm.org

| Gene | Function | Effect of Inactivation on Mecillinam Resistance | Key Downstream Effect |

|---|---|---|---|

| cysB | Regulator of cysteine biosynthesis | Major cause of resistance in clinical E. coli isolates. nih.govresearchgate.net | Upregulation of PBP1B and LpoB, bypassing the need for functional PBP2. asm.orgasm.org |

The most significant mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases. diva-portal.org These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. diva-portal.org Mecillinam has shown notable stability against many common β-lactamases, including TEM-1 and AmpC enzymes, which contributes to its retained activity against many ampicillin-resistant strains. oup.comnih.govjst.go.jp

However, mecillinam is not entirely impervious to enzymatic inactivation. Certain β-lactamases can hydrolyze mecillinam, although often with lower efficiency compared to other penicillins like ampicillin (B1664943). jst.go.jp For example, some Class A (e.g., SHV-3) and Class D (e.g., OXA-3) β-lactamases have been shown to inactivate mecillinam. oup.comnih.gov The production of specific β-lactamases, such as CTX-M-215, has also been linked to high-level mecillinam resistance. bg.ac.rs Therefore, while more stable than many other penicillins, enzymatic degradation remains a potential mechanism of resistance to mecillinam. nih.gov

| β-Lactamase Class/Type | Reported Activity against Mecillinam | Reference |

|---|---|---|

| Class A (TEM-1, IRT-5) | Relatively stable; low hydrolysis rate. | oup.comnih.gov |

| Class A (SHV-3) | Can inactivate mecillinam at a rate similar to ampicillin, but affinity is low. | oup.com |

| Class C (AmpC) | Relatively stable; progressive inhibition of enzyme activity observed. | oup.comnih.gov |

| Class D (OXA-3) | Hydrolyzes mecillinam, conferring resistance. | oup.com |

| CTX-M-215 | Confers high-level resistance. | bg.ac.rs |

Genetic Determinants of Resistance

The genetic basis for mecillinam resistance is diverse. Laboratory experiments have revealed that mutations in a large number of genes—at least 38 and potentially over 100—can lead to resistance. diva-portal.orgnih.gov These genes are involved in a wide array of cellular processes.

This large mutational target size explains why resistance can be selected for easily in the laboratory. nih.gov However, many of these mutations impose a significant fitness cost, reducing the growth rate of the bacteria. diva-portal.orgnih.gov This fitness cost is a likely reason why only a select few mutations, such as those in the cysB gene which have a lower fitness burden, are predominantly found in clinical isolates. diva-portal.orgnih.gov

| Gene(s) | Function/Pathway | Reference |

|---|---|---|

| mrdA (pbpA), mrdB (rodA), mreBCD | Peptidoglycan synthesis, cell shape (Rod system) | diva-portal.orgnih.govnih.gov |

| cysB, cysE | Cysteine biosynthesis regulation | oup.comnih.gov |

| spoT, relA | Stringent response (ppGpp metabolism) | nih.govnih.gov |

| rpoB | RNA polymerase beta subunit | nih.gov |

| cyaA, crp | Global regulation (cAMP synthesis and receptor) | nih.gov |

| rcsB, rcsC, lon | Rcs envelope stress response | nih.govscite.ai |

| ftsQ, ftsA, ftsZ | Cell division | oup.comasm.org |

| slt | Soluble lytic transglycosylase | plos.org |

| thrS, aspS, gltX | tRNA synthetases | asm.org |

| aroK | Shikimate kinase | nih.gov |

Chromosomal Mutations Leading to Resistance

Resistance to mecillinam in bacteria like E. coli can arise from chromosomal mutations in a surprisingly large number of genes, with studies identifying over 40 such genes. diva-portal.orgasm.org These mutations often impact various cellular functions, including cell wall synthesis, cell division, and metabolic pathways. nih.govnih.gov

A primary mechanism of resistance involves mutations in the mrdA gene, which encodes Penicillin-Binding Protein 2 (PBP2), the specific target of mecillinam. diva-portal.orgnih.gov These mutations can alter the structure of PBP2, reducing its affinity for the antibiotic. diva-portal.org Other genes implicated in resistance include those involved in the stringent response (spoT), RNA polymerase (rpoB), and tRNA synthesis. asm.orgnih.gov

A significant finding in clinical isolates is the prevalence of mutations that inactivate the cysB gene. diva-portal.orgasm.orgnih.gov The cysB gene is a positive regulator of the cysteine biosynthesis pathway. diva-portal.orgresearchgate.net Inactivation of this gene leads to a depletion of cellular cysteine, triggering an oxidative stress response that alters the levels of numerous proteins, including an increase in PBP1B and LpoB. diva-portal.orgresearchgate.net This allows the bacteria to bypass the need for a functional PBP2, thereby conferring resistance to mecillinam. diva-portal.orgresearchgate.net

The table below summarizes key genes in E. coli where mutations have been found to confer mecillinam resistance.

| Gene | Function | Consequence of Mutation |

| mrdA | Encodes Penicillin-Binding Protein 2 (PBP2) | Reduced affinity for mecillinam. diva-portal.orgdiva-portal.org |

| cysB | Positive regulator of cysteine biosynthesis | Inactivation leads to a bypass of the need for functional PBP2. diva-portal.orgresearchgate.net |

| spoT | Involved in the stringent response | Altered cellular physiology contributing to resistance. asm.orgnih.gov |

| rpoB | Encodes the β-subunit of RNA polymerase | Affects transcription and cellular processes. asm.orgdiva-portal.org |

| mreCDE | Part of the cell elongation machinery | Loss-of-function mutations can lead to resistance. nih.gov |

Horizontal Gene Transfer and Plasmid-Mediated Resistance

Horizontal gene transfer (HGT) is a critical mechanism for the spread of antibiotic resistance among bacteria. diva-portal.org This process, which includes transformation, transduction, and conjugation, allows for the transfer of genetic material, including resistance genes, between bacterial cells. diva-portal.org Conjugative plasmids, in particular, act as shuttles for mobile genetic elements like transposons and integrons, facilitating the propagation of resistance genes within and between bacterial populations. anr.fr

While chromosomal mutations are a primary source of mecillinam resistance, plasmid-mediated resistance is also a concern. toku-e.com Plasmids can carry genes encoding β-lactamases, enzymes that can inactivate beta-lactam antibiotics like mecillinam. toku-e.comtoku-e.com The transfer of these plasmids can rapidly disseminate resistance. For instance, studies have shown the possible transfer of plasmids carrying resistance to third-generation cephalosporins between E. coli and Shigella sonnei in the human gut, highlighting the potential for such transfers to spread resistance to other beta-lactams. nih.gov

Frequency of Resistance Development In Vitro

In laboratory settings, resistance to mecillinam can be selected for with relative ease. diva-portal.org The frequency of mutation to mecillinam resistance in E. coli has been observed to range from 8 × 10⁻⁸ to 2 × 10⁻⁵ per cell, depending on the concentration of the antibiotic used for selection. asm.orgnih.gov The large number of genes that can be mutated to confer resistance contributes to this high in vitro frequency. asm.org However, this contrasts sharply with the low prevalence of clinical resistance. diva-portal.org

Studies have shown that while a wide variety of mutations can lead to mecillinam resistance in the lab, many of these come with a significant fitness cost, making them less likely to thrive in a clinical setting. asm.orgnih.gov

The following table presents data on the in vitro frequency of mecillinam resistance development in E. coli.

| Selection Condition | Mutation Frequency (per cell) |

| Laboratory selection | 8 × 10⁻⁸ to 2 × 10⁻⁵ asm.orgnih.gov |

Fitness Costs Associated with Mecillinam Resistance Mutations

A crucial factor limiting the clinical emergence of mecillinam resistance is the fitness cost associated with many of the resistance mutations. diva-portal.orgdiva-portal.org Fitness, in this context, refers to the bacterium's ability to grow and reproduce. Many mutations that confer high levels of mecillinam resistance simultaneously impair essential cellular functions, leading to a reduced growth rate. diva-portal.orgasm.org

For example, while mutations in the mrdA gene can provide resistance, they often result in a significant fitness cost, which is a likely reason for their rarity outside of laboratory environments. diva-portal.orgdiva-portal.org In contrast, mutations in the cysB gene, which are common in clinical isolates, tend to have a lower fitness cost, making these mutants more viable in a host. diva-portal.orgasm.org

Research has demonstrated a negative correlation between the level of antibiotic resistance (as measured by the minimum inhibitory concentration, or MIC) and the relative fitness of the resistant mutant. nih.gov This means that mutations conferring higher levels of resistance generally impose a greater fitness cost. nih.gov

Evolutionary experiments have shown that while bacteria can develop compensatory mutations to alleviate the fitness cost of resistance, this compensation is often associated with a loss of resistance. diva-portal.org This trade-off between resistance and fitness is a key dynamic that helps to explain the sustained efficacy of mecillinam over several decades. diva-portal.orgeuropa.eu

The table below outlines the relative fitness costs of different mecillinam resistance mutations.

| Mutated Gene | Relative Fitness Cost | Clinical Prevalence |

| mrdA | High | Rare diva-portal.orgdiva-portal.org |

| cysB | Low | Common diva-portal.orgasm.org |

| Other lab-selected mutations | Generally high | Rare asm.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Absorption and Bioavailability Characteristics of Bacmecillinam (B1204032) in Animal Models

Studies on similar penicillin prodrugs in animal models have demonstrated the success of this approach. For instance, in horses, the oral bioavailability of ampicillin (B1664943) prodrugs like pivampicillin (B1678493) and bacampicillin (B1208201) was found to be significantly higher than that of ampicillin sodium. researchgate.net While direct comparative data for bacmecillinam in animal models is limited in the provided search results, the established principles of prodrug pharmacokinetics suggest that bacmecillinam would exhibit superior absorption and bioavailability compared to mecillinam (B1665348) itself in preclinical species. nih.govnih.gov

Following absorption from the gastrointestinal tract, the bacmecillinam molecule must be converted to its pharmacologically active form, mecillinam. nih.gov This bioactivation is a critical step in the drug's pharmacokinetic profile. The conversion occurs through rapid hydrolysis of the ester bond, a reaction catalyzed by non-specific esterase enzymes that are widely distributed throughout the body, particularly in the gut wall, blood, and liver. nih.govuq.edu.au This enzymatic process efficiently cleaves the ester moiety, releasing active mecillinam into the systemic circulation. nih.gov The rapid and extensive nature of this hydrolysis ensures that high concentrations of the active antibiotic are achieved in the plasma shortly after administration of the prodrug. nih.gov

Different ester prodrugs of the same parent compound can exhibit varying pharmacokinetic profiles. nih.gov Preclinical studies are essential for comparing the relative bioavailability of these different prodrugs to select the most efficient candidate for clinical development. A clinical study comparing bacmecillinam with another mecillinam prodrug, pivmecillinam (B1664848), found that bacmecillinam demonstrated better bioavailability. nih.govsemanticscholar.org The study reported that a 400 mg dose of bacmecillinam resulted in a significantly higher plasma peak concentration, area under the plasma concentration-time curve (AUC), and urinary recovery of mecillinam compared to a 400 mg dose of pivmecillinam. nih.gov The rate of absorption was also noted to be faster for bacmecillinam. nih.gov Although this study was conducted in human volunteers, it highlights the types of comparative analyses performed in preclinical animal models to determine which prodrug formulation provides the most favorable absorption and exposure characteristics.

Table 1: Comparative Pharmacokinetic Parameters of Mecillinam Following Oral Administration of Bacmecillinam and Pivmecillinam in Human Volunteers

| Parameter | Bacmecillinam (400 mg) | Pivmecillinam (400 mg) |

|---|---|---|

| Mean Peak Plasma Mecillinam Level (mg/l) | 4.62 ± 1.41 | 2.38 ± 0.65 |

| Mean AUC (mg·h·l⁻¹) | 7.74 ± 1.38 | 5.35 ± 0.93 |

| 12-hour Urinary Recovery of Mecillinam (%) | 41% | 30% |

Data sourced from a study in healthy fasting volunteers. nih.gov

Distribution Patterns in Animal Tissues

Once active mecillinam is present in the systemic circulation, its distribution into various tissues and body fluids determines its ability to reach the site of infection. nih.gov Preclinical studies in animal models such as rats and rabbits are used to characterize these distribution patterns for beta-lactam antibiotics. nih.govnih.gov Generally, these studies show that beta-lactam antibiotics are not distributed homogeneously throughout tissues but are primarily confined to the extracellular fluid. nih.gov

The concentration of the antibiotic in tissue fluid is a critical determinant of its antibacterial efficacy. nih.gov Research in rabbits has shown that for some beta-lactams, concentrations in tissue fluid can be lower than in serum, with peak levels occurring later and elimination being slower. nih.gov However, serum concentrations are often considered a good indicator of the concentration-time course in tissue fluid. nih.gov Physiologically based pharmacokinetic (PBPK) models developed in rats help predict the tissue distribution of beta-lactams by considering factors like plasma protein binding and tissue-to-plasma partition coefficients. nih.gov While specific studies on bacmecillinam distribution in animal tissues were not detailed in the search results, the distribution of the active moiety, mecillinam, is expected to follow the general pattern observed for other penicillins. nih.govnih.gov

Metabolism and Metabolite Identification in Animal Models

The investigation of drug metabolism in animal models is a cornerstone of preclinical research, providing insight into the biotransformation pathways and the chemical nature of the resulting metabolites. allucent.com For bacmecillinam, studies have identified its metabolic fate, with research in rats and dogs being referenced in comparison to human data. nih.gov

The primary and most crucial metabolic step for bacmecillinam is the enzymatic cleavage of its ester bond to release the active drug, mecillinam. nih.gov This hydrolysis is mediated by esterases, which are ubiquitous enzymes found in high concentrations in the gut, liver, and blood. uq.edu.au This process is designed to be rapid and efficient, ensuring the prodrug is quickly converted to its active form upon entering the body. nih.gov The remainder of the prodrug molecule, the promoiety, is then metabolized separately. nih.gov

Beyond the initial hydrolysis to mecillinam, the active drug itself and the cleaved side-chain undergo further metabolism. nih.gov Studies have characterized the metabolites of bacmecillinam, identifying both major and minor products in preclinical species and humans. The major metabolites are the active drug, mecillinam, and 6-beta-[(hexahydro-1H-azepin-1-yl)-methyleneamino]-penicilloic acid (M-6). nih.gov Minor quantities of other metabolites, designated M-4 and M-1, have also been detected. nih.gov Furthermore, Hexamethyleneimine (HMI) has been identified as a metabolite originating from the side chain of the bacmecillinam molecule. nih.gov Comparative analysis has shown that excretion rates of certain metabolites, such as M-1, differ between species, with lower rates observed in humans compared to rats and dogs. nih.gov This aligns with findings for other penicillins, where metabolites such as penicilloic acids are common breakdown products. nih.govbohrium.comnih.gov

Table 2: Identified Metabolites of Bacmecillinam

| Metabolite Type | Compound Name | Notes |

|---|---|---|

| Major | Mecillinam | Active pharmacological agent. nih.gov |

| Major | 6-beta-[(hexahydro-1H-azepin-1-yl)-methyleneamino]-penicilloic acid (M-6) | A major metabolic product. nih.gov |

| Minor | M-4 | Detected in minor quantities. nih.gov |

| Minor | M-1 | Detected in minor quantities; excretion rate differs between humans, rats, and dogs. nih.gov |

| Side-Chain | Hexamethyleneimine (HMI) | Metabolite from the cleaved promoiety. nih.gov |

Excretion Pathways and Elimination Kinetics in Animal Models

Bacmecillinam hydrochloride is a prodrug that is hydrolyzed to the active antibacterial agent, mecillinam. The elimination kinetics and excretion pathways are critical determinants of the drug's in vivo activity and are characterized in preclinical animal models to understand its disposition.

Renal and Biliary Excretion Routes

The primary route of elimination for drugs and their metabolites involves the kidneys and liver. nih.gov The kidneys are the most significant route for the elimination of many drugs, which can be excreted through glomerular filtration and tubular secretion. veterinarypharmacon.commerckvetmanual.com Hepatic elimination occurs for numerous substances through biliary excretion into the feces. merckvetmanual.com For the active component of bacmecillinam, mecillinam, renal excretion is a significant pathway. Following administration of bacmecillinam, a substantial portion of the active mecillinam is recovered unchanged in the urine. Studies in human volunteers have shown that the 12-hour urinary recovery of mecillinam can be as high as 41%. nih.gov While detailed studies specifically delineating the biliary excretion of bacmecillinam in animal models are not extensively detailed in the provided research, the significant urinary recovery points to the renal pathway as a major route of clearance for its active form. nih.gov The liver and kidneys are the main organs responsible for inactivating and eliminating chemical substances, and for some drugs, a compromised function in one organ can be compensated by the other. nih.gov

Half-Life Determinations

The elimination half-life is a key pharmacokinetic parameter that influences the duration of therapeutic drug concentrations. Preclinical and clinical studies have consistently shown that mecillinam, the active form of bacmecillinam, has a relatively short elimination half-life. nih.govresearchgate.net In human volunteer studies, the elimination half-life for mecillinam following bacmecillinam administration was determined to be in the range of 0.8 to 1.1 hours. nih.gov This short half-life is a characteristic feature of the drug's kinetics and is a critical factor in designing dosing strategies to maintain effective concentrations against target pathogens.

| Parameter | Value | Species | Active Moiety |

| Urinary Recovery (12h) | 41% | Human | Mecillinam |

| Elimination Half-Life | 0.8 - 1.1 hours | Human | Mecillinam |

Pharmacodynamic Relationships in Preclinical Models

The relationship between drug concentration and its antibacterial effect is defined by pharmacodynamic (PD) principles. For antibiotics, these relationships are crucial for predicting efficacy and optimizing treatment regimens. nih.gov

Correlation of PK/PD Indices with Bactericidal Efficacy in Animal Studies

In preclinical infection models, such as the neutropenic murine thigh infection model, the %fT>MIC is the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the bactericidal efficacy of beta-lactam antibiotics. nih.gov These animal models are essential for establishing the magnitude of the PK/PD index required for a desired therapeutic effect. nih.govnih.gov For most beta-lactams, preclinical studies have shown that a %fT>MIC target of approximately 40–70% is required to achieve a 1-log reduction in bacterial colony-forming units (CFU). nih.gov More specifically for penicillin-based beta-lactams, a target of 50–60% fT>MIC is generally associated with maximal bactericidal effects in these models. nih.gov

| PK/PD Index | Target for 1-log CFU Reduction (General Beta-Lactams) | Target for Maximal Effect (Penicillins) | Model Type |

| %fT>MIC | 40 - 70% | 50 - 60% | Preclinical Animal Models |

PK/PD Optimization Strategies for Antimicrobial Effectiveness and Resistance Suppression

Optimizing antibiotic dosing using PK/PD principles is a key strategy to enhance clinical efficacy and mitigate the development of antimicrobial resistance. nih.govresearchgate.net While traditional PK/PD targets are often aimed at achieving a specific level of bacterial killing, contemporary strategies also focus on suppressing the emergence of resistant subpopulations. healthmanagement.org This may require achieving higher PK/PD targets than those needed for bactericidal efficacy alone. healthmanagement.org For instance, some in vitro models suggest that maintaining trough concentrations (Cmin) significantly above the MIC may be necessary to prevent resistance development. healthmanagement.org

A practical optimization strategy involves setting the PK/PD target with the assumption that the MIC of the infecting pathogen is equal to the clinical breakpoint. redemc.net This approach increases the probability of achieving a therapeutic exposure against the majority of pathogens for which the antibiotic is intended to be effective, thereby optimizing the regimen for effectiveness from the outset of therapy. redemc.net The integration of PK/PD modeling throughout drug development helps in refining these strategies to ensure that dosing regimens are sufficient to both treat infections and minimize the risk of resistance. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is the cornerstone for separating and quantifying bacmecillinam (B1204032) and its metabolites from complex biological samples. The choice of technique depends on the analyte's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust method for the determination of bacmecillinam. Due to the compound's nature as a prodrug designed for rapid hydrolysis, specialized procedures are often required during sample collection and preparation to ensure its stability prior to analysis. nih.gov

A notable reversed-phase HPLC method has been developed for the quantification of bacmecillinam in whole blood. nih.gov This method involves meticulous sample handling, including collection in tubes containing an adsorption inhibitor like bacampicillin (B1208201) and extraction with a hexane-methylene chloride mixture while the samples are thawing from -70°C. nih.gov The separation is achieved on a C18-alkyl bonded silica (B1680970) column, and an amine adsorption inhibitor is included in the mobile phase to improve peak shape and recovery. nih.gov While many modern methods rely on mass spectrometric detection, early HPLC methods often utilized UV detection, which is suitable for beta-lactam antibiotics that possess a chromophore. thermofisher.com

Table 1: HPLC Method Parameters for Bacmecillinam Analysis

| Parameter | Specification |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Sample Matrix | Human and canine whole blood |

| Column | Microparticulate C18-alkyl bonded silica |

| Mobile Phase | Buffer (pH 6)-acetonitrile mixture containing N-hexyl-N-methylamine |

| Detection Limit | 600 pg/ml |

| Precision | Approximately 8% relative standard deviation at the 5 ng/ml level |

Data sourced from J Pharm Sci. 1982 Oct;71(10):1148-51. nih.gov

Gas Chromatography (GC) is a powerful analytical technique, but its direct application for analyzing intact penicillin compounds like bacmecillinam is challenging. Penicillins are generally polar and thermally labile, making them unsuitable for the high temperatures used in GC without chemical modification. nih.govnih.gov

For the analysis of the penicillin class of antibiotics, derivatization is a necessary step to increase volatility and thermal stability. nih.gov A common approach involves converting the penicillin molecules into more volatile esters, for example, through methylation using reagents like diazomethane. nih.gov Following derivatization, the analyte can be separated on a suitable capillary column, such as a methyl silicone fused silica column, and detected using a nitrogen-specific detector. nih.gov While this derivatization strategy has been applied to other penicillins, specific validated GC methods for bacmecillinam are not prominently featured in the literature, with liquid chromatography methods being preferred.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of bacmecillinam's active metabolite, mecillinam (B1665348), in biological matrices such as human plasma. nih.govcolab.ws This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

In a typical LC-MS/MS application, plasma samples undergo protein precipitation with a solvent like acetonitrile. nih.govcolab.ws The resulting supernatant is then injected into the LC system. The chromatographic separation is often performed on a C18 column using a mobile phase consisting of a mixture of acidified water and an organic solvent like methanol. nih.govresearchgate.net The tandem mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govcolab.ws For mecillinam, the transition of the protonated molecule [M+H]⁺ at m/z 326.1 to a specific product ion at m/z 167.1 is commonly used for quantification. nih.govcolab.ws These methods are validated for linearity, precision, accuracy, and stability to ensure reliable results for pharmacokinetic studies. nih.govcolab.wsresearchgate.net

Table 2: LC-MS/MS Method Parameters for Mecillinam (Active Metabolite) Analysis

| Parameter | Specification |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Human Plasma |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | UltimateXB-C18 |

| Mobile Phase | Water with 0.1% formic acid and methanol |

| Ionization Mode | Positive Ion Mode |

| MRM Transition (Mecillinam) | m/z 326.1 → 167.1 |

| MRM Transition (Internal Standard - Cephalexin) | m/z 348.1 → 158.1 |

| Linearity Range (Mecillinam) | 10.0 - 15,000 ng/mL |

Data sourced from J Sep Sci. 2022 Jul;45(14):2543-2554. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of bacmecillinam hydrochloride and assessing its purity. These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound.

A predicted ¹H NMR spectrum of bacmecillinam would show distinct signals corresponding to each unique proton in the molecule. Key expected resonances include:

Azepane Ring Protons: A series of multiplets corresponding to the protons of the seven-membered azepine ring.

Penam (B1241934) Core Protons: Characteristic signals for the protons on the β-lactam ring (H-5 and H-6) and the gem-dimethyl protons (two singlets) at the C-2 position. google.com

Ester Moiety Protons: Signals for the 1-ethoxycarbonyloxyethyl ester group, including a quartet and a triplet for the ethyl group protons and a quartet and a doublet for the ethylidene protons.

Imine Proton: A singlet for the proton of the N=CH group.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Expected signals would include:

Carbonyl Carbons: Resonances at the downfield region (typically >160 ppm) for the ester and β-lactam carbonyl carbons. researchgate.net

Penam Core Carbons: Signals corresponding to the quaternary carbons and methine carbons of the bicyclic core. researchgate.net

Azepane and Ester Carbons: A set of signals in the aliphatic region for the carbons of the azepane ring and the ester side chain. tbzmed.ac.ir

The hydrochloride salt form is unlikely to cause major shifts in the spectrum compared to the free base, although minor changes in the chemical shifts of protons near the basic nitrogen atom may be observed. researchgate.netchemicalbook.com

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of bacmecillinam, which aids in its identification and structural confirmation. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing the compound in complex mixtures. nih.gov

In mass spectrometry, the bacmecillinam molecule would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The exact mass of this ion can be measured with high-resolution mass spectrometry to confirm the elemental composition. Bacmecillinam has a molecular weight of 457.6 g/mol .

As bacmecillinam is a prodrug, its stability in the ion source can be a factor, and it readily hydrolyzes to its active form, mecillinam. The mass spectrum of mecillinam is often what is observed and analyzed in bioanalytical methods. For mecillinam, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 326.1. nih.govcolab.ws Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation, which generates characteristic product ions. This fragmentation pattern is unique to the molecule's structure and is used for highly selective quantification, as described in the LC-MS/MS section. nih.govcolab.wsresearchgate.net

X-Ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic and molecular structure of a compound. wikipedia.org This method has been applied to both the prodrug this compound and its active form, mecillinam, providing critical insights into their stereochemistry and solid-state conformation.

| Parameter | Value |

| Compound | (S)-1'-Ethoxycarbonyloxyethyl 6β-[(hexahydro-1H-azepin-1-yl)methyleneamino]penicillanate hydrochloride (this compound) |

| Chemical Formula | C₂₀H₃₁N₃O₆S·HCl |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 22.447 (5) Åb = 14.700 (3) Åc = 7.546 (2) Å |

| Molecules per Unit Cell (Z) | 4 |

| Data sourced from Palm & Csöregh (1978). iucr.org |

The structure of the active component, mecillinam (6-(n,n-1,6-hexyleneformamidine)-penicillanic acid), has also been investigated through X-ray crystallography. nih.govjst.go.jp These studies were conducted on solvated crystals and revealed the presence of two independent molecules of mecillinam within the asymmetric unit of the crystal cell. nih.govjst.go.jp These two molecules exhibit differences in their detailed conformations, particularly concerning the penam part and the amidine group. nih.gov

In Vitro Assays for PBP Binding and Inhibition Kinetics

The antibacterial action of bacmecillinam, through its active form mecillinam, is mediated by the specific inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. toku-e.com The binding affinity and inhibition kinetics of mecillinam for various PBPs have been extensively studied using in vitro assays.

A primary method for this analysis is the competitive binding assay. In this setup, bacterial membrane preparations containing PBPs are incubated with varying concentrations of the antibiotic before the addition of a labeled penicillin, such as radioactive [³H]benzylpenicillin or a fluorescent penicillin like Bocillin FL. nih.govresearchgate.netbiorxiv.org The ability of mecillinam to inhibit the binding of the labeled probe is quantified to determine the 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the probe's binding. nih.gov

Research has consistently shown that mecillinam exhibits a high degree of selectivity for PBP2 in many Gram-negative bacteria, which is crucial for maintaining the rod shape of the cell. nih.govasm.orgoup.com In Escherichia coli, mecillinam demonstrates a very specific affinity for PBP2, saturating this protein at a wide range of concentrations while showing minimal interaction with other PBPs. asm.org Similarly, in Klebsiella pneumoniae, mecillinam preferentially binds to PBP2. researchgate.net Studies in Chlamydia trachomatis also show selective inhibition, but in this case, the primary target is PBP1, which may be functionally related to E. coli's PBP2. nih.gov In the Gram-positive bacterium Bacillus subtilis, mecillinam exclusively targets PBP2a and PBP2b over a range of concentrations. biorxiv.org

| Organism | Target PBP(s) | IC₅₀ (µg/mL) | Assay Notes |

| Klebsiella pneumoniae | PBP2 | <0.0075 | Competitive binding with Bocillin FL. researchgate.net |

| Escherichia coli | PBP2 | ~0.01 | Concentration to bind approx. 50% of PBP2. asm.org |

| Chlamydia trachomatis | PBP1 | 0.2 | Competitive binding with [³H]benzylpenicillin. nih.gov |

| Bacillus subtilis | PBP2a | 6.72 ± 2.68 | Competitive binding with Bocillin FL. biorxiv.org |

| Bacillus subtilis | PBP2b | 1.07 ± 0.23 | Competitive binding with Bocillin FL. biorxiv.org |

The saturation of PBP2 by mecillinam leads to the formation of large, spherical cells that are unable to divide properly and eventually lyse. nih.gov Kinetic studies in E. coli show that saturation of PBP2 alone results in a slow rate of killing, but this rate is markedly increased when PBP2 saturation is combined with the inhibition of other essential PBPs like PBP1. nih.gov

Genetic and Genomic Approaches for Resistance Mechanism Elucidation (e.g., Tn-Seq)

Understanding the genetic basis of resistance to mecillinam is critical for its sustained clinical efficacy. Modern genomic techniques, particularly high-throughput methods like transposon-sequencing (Tn-Seq), have been instrumental in identifying the full spectrum of genes involved in resistance. toku-e.complos.org

Tn-Seq is a powerful method that combines transposon mutagenesis with massively parallel DNA sequencing. plos.org It allows for the simultaneous mapping of nearly all loci in a genome where gene disruption by a transposon insertion can confer a fitness advantage, such as survival in the presence of an antibiotic. nih.govplos.org

A comprehensive Tn-Seq analysis was performed in Escherichia coli to create a detailed "resistome" for mecillinam. plos.orgnih.gov This study identified a wide array of genetic loci that promote resistance when disrupted. The analysis was also conducted in genetic backgrounds defective for known stress responses (stringent and Rcs envelope stress responses), which allowed researchers to distinguish between resistance mechanisms that are dependent on or independent of these pathways. nih.govplos.org

Key findings from these genetic and genomic studies include:

Identification of a Large Mutational Target: Resistance to mecillinam can arise from mutations in a large number of genes, with studies identifying over 38 different genes in E. coli. diva-portal.orgnih.gov

Core Resistance Genes: Known resistance loci confirmed by Tn-Seq include genes encoding components of the cell elongation machinery (the "Rod system"), such as mrdA (encoding PBP2) and mreB/C/D. plos.orgresearchgate.net

Novel Resistance Mechanisms: The Tn-Seq approach uncovered novel resistance mechanisms. A surprising discovery was that the overproduction of endopeptidase enzymes, which cleave crosslinks in the cell wall, promotes mecillinam resistance by stimulating peptidoglycan synthesis by a subset of other PBPs. toku-e.complos.orgnih.gov

Role of Cysteine Metabolism: In clinical isolates of E. coli, a predominant mechanism of resistance is the inactivation of the cysB gene, which is a positive regulator of cysteine biosynthesis. diva-portal.orgnih.gov This was not as common in laboratory-selected mutants, highlighting differences between clinical and lab environments. nih.gov

| Gene/Locus | Function | Role in Resistance |

| mrdA (pbpA) | Encodes Penicillin-Binding Protein 2 (PBP2), the primary target. | Alteration of the target protein. nih.gov |

| mreB, mreC | Part of the "Rod" system for cell shape maintenance. | Inactivation of the Rod system. plos.org |

| cysB | Transcriptional activator of cysteine biosynthesis. | Loss-of-function mutations are common in clinical isolates. nih.gov |

| spoT | ppGpp synthetase/hydrolase (stringent response). | Mutations can lead to elevated ppGpp levels. nih.gov |

| rpoB | RNA polymerase beta subunit. | Mutations affect transcription. nih.gov |

| slt | Soluble lytic transglycosylase. | Involved in peptidoglycan turnover. plos.org |

| waaQ-P | Lipopolysaccharide core biosynthesis. | Implicated in envelope stress responses. researchgate.net |

| gltX, thrS, aspS | tRNA synthetases. | Novel genes identified in resistance. nih.gov |

These genomic approaches provide a comprehensive view of the complex and multifaceted nature of mecillinam resistance, revealing a network of pathways that bacteria can exploit to survive antibiotic pressure. plos.org

Structural Biology and Target Interaction Analysis

Crystallographic Analysis of Bacmecillinam (B1204032) Hydrochloride

Bacmecillinam hydrochloride is the pivaloyloxymethyl ester of mecillinam (B1665348), a prodrug designed to enhance oral bioavailability. The crystallographic analysis of this compound provides fundamental insights into its solid-state structure, which is crucial for understanding its chemical stability and formulation characteristics.